3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
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Overview
Description
3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C14H13N5OS3 and its molecular weight is 363.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives incorporating thiadiazole and thiazole moieties exhibit potent anticancer activities. Novel pharmacophores containing thiazole moieties have been synthesized and evaluated as anticancer agents, showing significant efficacy against specific cancer cell lines. For example, certain compounds have shown promising results in vitro against the Hepatocellular carcinoma cell line (HepG-2), highlighting their potential as anticancer agents (Gomha et al., 2017).
Antibacterial Activity
The synthesis of azole derivatives has been explored for their antibacterial properties. These studies have led to the creation of compounds exhibiting good antibacterial activity against specific bacteria, indicating the potential use of these compounds in developing new antibacterial drugs (Tumosienė et al., 2012).
Photodynamic Therapy Applications
A study on new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing a thiadiazole base, has shown high singlet oxygen quantum yields. These properties are crucial for Type II photosensitizers used in treating cancer through photodynamic therapy, suggesting the compound's utility in medical treatments for cancer (Pişkin et al., 2020).
Antimicrobial and Dyeing Applications
Compounds derived from thiadiazole have been synthesized for applications in surfactants with antimicrobial activities and potential use in dyeing. These compounds have shown high antibacterial and moderate antifungal activities, alongside desirable surface-active properties, making them suitable for various industrial applications (Amine et al., 2012).
Herbicidal Activity
Research into the herbicidal activity of compounds containing thiadiazole rings has led to the development of novel herbicides. These compounds have shown moderate to good selective herbicidal activity against certain plant species, indicating their potential in agricultural applications (Liu & Shi, 2014).
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives, which mls000088132 is a part of, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiadiazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities .
Result of Action
Thiadiazole derivatives are known to have a wide range of therapeutic activities, which suggests that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-9-17-18-14(22-9)21-8-7-11(20)15-13-16-12(19-23-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRPGULDBJBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.